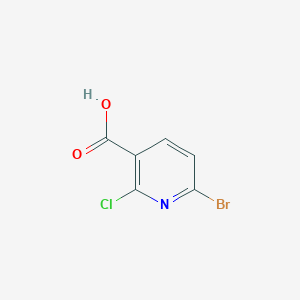

6-Bromo-2-chloronicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHIGVLXOXJJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673911 | |

| Record name | 6-Bromo-2-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-67-9 | |

| Record name | 6-Bromo-2-chloro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1060815-67-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 6-Bromo-2-chloronicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Profile of a Key Synthetic Building Block

6-Bromo-2-chloronicotinic acid (CAS No. 1060815-67-9) is a halogenated pyridine carboxylic acid derivative. Halogenated nicotinic acids serve as versatile intermediates in organic synthesis, particularly within medicinal chemistry and materials science. The specific arrangement of the bromo, chloro, and carboxylic acid functional groups on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor for creating more complex molecular architectures. Understanding its fundamental physical and chemical properties is a critical first step for its effective use in laboratory synthesis, process development, and drug discovery workflows. This guide provides a comprehensive overview of these properties, grounded in available technical data, to support researchers in their experimental design and application.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is paramount for reproducibility and safety in research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1060815-67-9 | [1][2] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2] |

| Molecular Weight | 236.45 g/mol | [1] |

| IUPAC Name | 6-bromo-2-chloropyridine-3-carboxylic acid | [2][3] |

| SMILES String | OC(=O)c1ccc(Br)nc1Cl | [3] |

| InChI Key | CSHIGVLXOXJJMY-UHFFFAOYSA-N | |

| InChI String | 1S/C6H3BrClNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | [3] |

The strategic placement of electron-withdrawing groups (bromo, chloro, and the pyridine nitrogen) significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, making it a subject of interest for creating novel derivatives.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various laboratory settings, from reaction conditions to purification and formulation. The data below has been consolidated from chemical supplier databases. It is important to note that several key parameters are predicted values derived from computational models.

| Property | Value | Notes |

| Appearance | Light Yellow to Beige Solid | [4] |

| Boiling Point | 361.1 ± 42.0 °C (Predicted) | This is a computationally predicted value.[4] |

| Density | 1.917 ± 0.06 g/cm³ (Predicted) | This is a computationally predicted value.[4] |

| pKa | 1.77 ± 0.28 (Predicted) | The predicted low pKa suggests a relatively strong acidic character.[4] |

| Solubility | Slightly soluble in Chloroform and DMSO. | [4] |

| Storage Temp. | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |

The limited solubility in common organic solvents like chloroform and DMSO necessitates careful solvent selection for reactions and analyses.[4] The recommended storage under an inert atmosphere at refrigerated temperatures suggests a potential sensitivity to air, moisture, or thermal degradation over time.[4]

Safety, Handling, and Storage

From a safety perspective, this compound is classified as an acute oral toxicant (Category 4) and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed).

-

GHS Pictogram: GHS07 (Exclamation Mark).

Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[5] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid generating dust during transfer.[5] After handling, wash hands and any exposed skin thoroughly.[6]

Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[6] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[4]

Experimental Protocol: Aqueous Solubility Determination by HPLC

The determination of aqueous solubility is a cornerstone experiment in drug development, influencing bioavailability and formulation strategies. The predicted low pKa suggests that the pH of the aqueous medium will critically impact the solubility of this compound, as the compound will exist in its less soluble neutral form at low pH and its more soluble carboxylate form at higher pH.

Principle: This protocol determines the thermodynamic solubility of the compound by equilibrating an excess of the solid material in a buffered aqueous solution. The concentration of the dissolved compound in a filtered aliquot is then quantified using High-Performance Liquid Chromatography (HPLC) with an external calibration curve.

Methodology:

-

Preparation of Calibration Standards:

-

Accurately prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL). Rationale: A calibration curve is essential for accurately quantifying the concentration of the unknown sample.

-

-

Sample Preparation & Equilibration:

-

Add an excess of solid this compound (approx. 2-5 mg) to a 1.5 mL vial.

-

Add 1 mL of a buffered aqueous solution (e.g., pH 7.4 Phosphate-Buffered Saline) to the vial. Rationale: Using a buffer mimics physiological conditions and controls the ionization state of the acidic compound.

-

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours. Rationale: Shaking ensures maximum contact between the solid and the solvent, while a 24-hour period allows the system to reach thermodynamic equilibrium.

-

-

Sample Filtration:

-

After equilibration, allow the vial to stand for 30 minutes for the excess solid to settle.

-

Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into a clean HPLC vial. Rationale: Filtration is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

HPLC Analysis:

-

Inject the calibration standards and the filtered sample onto a calibrated HPLC system equipped with a C18 column and a UV detector.

-

Develop a suitable gradient elution method (e.g., Water/Acetonitrile with 0.1% Formic Acid).

-

Monitor the absorbance at a wavelength where the compound has a strong chromophore.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Using the peak area of the filtered sample, calculate its concentration using the regression equation. This concentration represents the aqueous solubility of the compound under the tested conditions.

-

Caption: Workflow for aqueous solubility determination via HPLC.

Conclusion

This compound is a solid, slightly soluble compound with a predicted high acidity. Its handling requires standard precautions for irritants and orally toxic substances. The provided physicochemical data serves as a foundational resource for chemists and pharmaceutical scientists, enabling informed decisions regarding reaction solvent systems, purification techniques, storage protocols, and the design of relevant analytical and formulation experiments. Accurate application of this data is essential for leveraging this versatile building block in the synthesis of novel chemical entities.

References

- 1. This compound AldrichCPR 1060815-67-9 [sigmaaldrich.com]

- 2. This compound 96% | CAS: 1060815-67-9 | AChemBlock [achemblock.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

6-Bromo-2-chloronicotinic acid CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-chloronicotinic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This document delves into its fundamental chemical properties, outlines plausible synthetic routes based on established chemical principles, and explores its applications as a versatile building block in the development of novel therapeutics and other functional molecules. Detailed protocols, safety information, and spectroscopic data interpretation are also presented to equip researchers with the necessary knowledge for its effective utilization.

Introduction

Halogenated nicotinic acid derivatives are a class of compounds that have garnered considerable attention in the field of drug discovery and development. The introduction of halogen substituents onto the pyridine ring can significantly modulate the parent molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, offers multiple reactive sites for further chemical modification, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide aims to serve as a detailed technical resource for professionals engaged in research and development that involves this versatile compound.

Chemical Properties and Data

A thorough understanding of the fundamental properties of this compound is crucial for its handling, reaction design, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1060815-67-9 | |

| Molecular Formula | C₆H₃BrClNO₂ | |

| Molecular Weight | 236.45 g/mol | |

| Appearance | Solid (form may vary) | |

| SMILES | OC(=O)c1ccc(Br)nc1Cl | |

| InChI | 1S/C6H3BrClNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) |

Synthesis of this compound

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on analogous transformations found in the literature for similar compounds, such as the synthesis of 6-chloronicotinic acid.[1][2]

Step 1: Bromination of 2-Chloro-3-methylpyridine

-

To a solution of 2-chloro-3-methylpyridine in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid), add a brominating agent (e.g., N-bromosuccinimide or bromine).

-

The reaction mixture is stirred at an appropriate temperature (this may range from room temperature to elevated temperatures) for a sufficient time to ensure complete conversion.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction is quenched, and the product, 2-chloro-6-bromo-3-methylpyridine, is isolated and purified using standard techniques such as extraction and chromatography.

Step 2: Oxidation of 2-Chloro-6-bromo-3-methylpyridine

-

The 2-chloro-6-bromo-3-methylpyridine is dissolved in an appropriate solvent (e.g., a mixture of water and pyridine or an organic solvent like chlorobenzene).

-

A strong oxidizing agent, such as potassium permanganate, is added portion-wise to the solution while maintaining the temperature. Alternatively, catalytic oxidation using oxygen in the presence of a metal catalyst like cobalt acetate can be employed.[2]

-

The reaction is heated to reflux for several hours until the starting material is consumed (monitored by TLC or HPLC).

-

After cooling, the reaction mixture is worked up to remove the oxidant byproducts.

-

The aqueous solution is then acidified to precipitate the crude this compound.

-

The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., methanol or an ethanol/water mixture) to yield the pure product.[1]

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily due to its two distinct halogen substituents which can be selectively functionalized.

Cross-Coupling Reactions

The bromo and chloro substituents on the pyridine ring exhibit different reactivities in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-bromine bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This differential reactivity allows for regioselective functionalization at the 6-position while leaving the 2-chloro substituent intact for subsequent transformations.

Suzuki-Miyaura Coupling Workflow

Caption: Suzuki-Miyaura coupling of this compound.

This selective functionalization is a powerful tool for generating libraries of substituted nicotinic acid derivatives for screening in drug discovery programs. The resulting 6-aryl-2-chloronicotinic acids can then undergo further modifications, such as nucleophilic aromatic substitution at the 2-position or amide bond formation at the carboxylic acid.

Synthesis of Fused Heterocycles

The functional groups of this compound can be utilized in cyclization reactions to construct fused heterocyclic systems, which are common scaffolds in many biologically active molecules.

Medicinal Chemistry Applications

Halogenated nicotinic acids and their derivatives have been explored for a variety of therapeutic applications. While specific studies on this compound are not abundant in the public domain, related compounds have shown potential as:

-

Antibacterial agents: By inhibiting essential metabolic pathways in bacteria.

-

Anti-inflammatory agents.

-

Agrochemicals: As active ingredients in pesticides and herbicides.[3]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display six distinct signals for the six carbon atoms in the molecule, including the carboxyl carbon. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine, the bromine, and the carboxylic acid group.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid breathing dust.

-

Contact: Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its distinct pattern of substitution allows for selective functionalization, enabling the synthesis of a wide array of complex molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic approach, potential applications, and safety considerations. As research in drug discovery continues to evolve, the utility of such strategically functionalized intermediates is expected to grow.

References

Solubility of 6-Bromo-2-chloronicotinic acid in common organic solvents.

An In-depth Technical Guide to the Solubility of 6-Bromo-2-chloronicotinic Acid in Common Organic Solvents

Foreword: Navigating the Solubility Landscape

In the realm of drug discovery and development, understanding the solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of successful formulation. It is a critical parameter that influences everything from process chemistry and purification to bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS: 1060815-67-9), a key heterocyclic building block in medicinal chemistry.

This document moves beyond a simple recitation of data. As your partner in the laboratory, my goal is to provide a framework for understanding why this molecule behaves the way it does. We will explore the underlying physicochemical principles that govern its solubility, outline a robust, self-validating experimental protocol for precise measurement, and provide predictive insights based on the behavior of structurally analogous compounds. This guide is designed for the practicing researcher, scientist, and drug development professional, offering both a theoretical foundation and a practical playbook for characterizing this important molecule.

Molecular Profile and Physicochemical Properties

Before delving into solubility, a thorough understanding of the molecule itself is paramount. This compound is a pyridinecarboxylic acid derivative, functionalized with both a bromine and a chlorine atom. These features are not merely decorative; they are the primary drivers of its chemical personality and, consequently, its solubility profile.

The presence of the carboxylic acid group introduces a polar, hydrophilic center capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl and hydroxyl oxygens). Conversely, the pyridine ring, while containing a nitrogen atom, is largely aromatic and contributes to the molecule's lipophilicity. The halogen substituents (Br and Cl) further increase the molecular weight and introduce strong electronegative sites, influencing crystal lattice energy and dipole interactions. The interplay of these competing characteristics—hydrophilic acidity, aromatic lipophilicity, and halogen-induced effects—dictates the molecule's affinity for any given solvent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1060815-67-9 | [1] |

| Molecular Formula | C₆H₃BrClNO₂ | |

| Molecular Weight | 236.45 g/mol | |

| Appearance | Light Yellow to Beige Solid | [2] |

| Predicted Boiling Point | 361.1 ± 42.0 °C | [2] |

| Predicted Density | 1.917 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 1.77 ± 0.28 | [2] |

| SMILES String | OC(=O)c1ccc(Br)nc1Cl |

The Theoretical Underpinnings of Solubility

The solubility of a crystalline solid, such as this compound, is a thermodynamic equilibrium.[3] It represents the point at which the rate of dissolution of the solid into the solvent equals the rate of crystallization from the solution.[4] This equilibrium is governed by two primary energy considerations, as illustrated in the thermodynamic cycle below:

-

Crystal Lattice Energy (ΔG_sublimation): The energy required to break the intermolecular forces holding the molecules together in the crystal lattice. Stronger interactions (e.g., hydrogen bonding, π-stacking) lead to higher lattice energy and lower solubility.

-

Solvation Energy (ΔG_solvation): The energy released when the free molecule is surrounded and stabilized by solvent molecules.[5]

Solubility is achieved when the energy gained from solvation is sufficient to overcome the crystal lattice energy.[5] The principle of "like dissolves like" is a useful heuristic; polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. For this compound, its amphiphilic nature suggests a more nuanced behavior, with solubility being highly dependent on the specific solvent's ability to interact with both the polar carboxylic acid group and the less polar halogenated pyridine ring.

References

- 1. This compound | Starshinechemical [starshinechemical.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and IUPAC name of 6-Bromo-2-chloronicotinic acid.

An In-Depth Technical Guide to 6-Bromo-2-chloronicotinic Acid: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. It delves into its chemical identity, physicochemical properties, spectroscopic profile, a proposed synthetic pathway with mechanistic insights, and its applications in modern research and development. This document is structured to serve as a practical resource for scientists engaged in medicinal chemistry, agrochemical synthesis, and materials science.

Halogenated pyridine scaffolds are privileged structures in drug discovery and agrochemical development. The specific placement of halogen atoms and other functional groups on the pyridine ring provides chemists with precise control over a molecule's steric and electronic properties, profoundly influencing its biological activity, metabolic stability, and pharmacokinetic profile.

This compound (IUPAC: 6-bromo-2-chloropyridine-3-carboxylic acid) is a trifunctional synthetic intermediate of significant interest. It features three distinct reactive sites: a carboxylic acid amenable to amide bond formation, a chloro group at the 2-position susceptible to nucleophilic aromatic substitution (SNAr), and a bromo group at the 6-position, which is a prime handle for transition-metal-catalyzed cross-coupling reactions. This orthogonal reactivity makes it an exceptionally versatile platform for constructing complex molecular architectures and performing lead optimization in discovery programs.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and formulation.

Chemical Structure and Nomenclature

The molecule consists of a pyridine ring substituted at the 2, 3, and 6 positions.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1060815-67-9 | [3] |

| Molecular Formula | C₆H₃BrClNO₂ | [3][4] |

| Molecular Weight | 236.45 g/mol | [3] |

| Appearance | Solid | |

| SMILES | OC(=O)c1ccc(Br)nc1Cl | [2] |

| InChI Key | CSHIGVLXOXJJMY-UHFFFAOYSA-N | |

| Storage Conditions | Store in a dry, cool, well-ventilated place under an inert atmosphere. Recommended temperature: 2-8°C. | [1][5] |

Spectroscopic Profile for Structural Verification

Confirmation of the chemical structure is achieved through a combination of spectroscopic methods. Below are the expected spectral characteristics for this compound.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as two doublets, with coupling constants characteristic of ortho-coupling.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbons of the pyridine ring and the carboxyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically found around 1700 cm⁻¹. A broad O-H stretch from the carboxylic acid will also be present.

-

Mass Spectrometry (MS): The mass spectrum is highly characteristic due to the isotopic patterns of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). The molecular ion peak (M⁺) will appear as a cluster of peaks reflecting these isotopic distributions, providing definitive confirmation of the elemental composition. Spectroscopic data for this compound can be found in databases such as ChemicalBook.[6]

Proposed Synthesis and Mechanistic Rationale

Causality of Experimental Design: The chosen strategy aims to install the functional groups in a sequence that leverages their directing effects and chemical stability. Starting with a commercially available, simpler precursor like 2-chloro-5-methylpyridine allows for a controlled, step-wise functionalization. The oxidation of the methyl group is a reliable method to form the carboxylic acid. Subsequent bromination is often challenging on an electron-deficient ring but can be facilitated by an N-oxide intermediate, which activates the 6-position towards electrophilic attack.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative, self-validating workflow. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding.

Step 1: Oxidation of 2-Chloro-5-methylpyridine to 6-Chloronicotinic Acid

-

Reaction Setup: To a solution of 2-chloro-5-methylpyridine in an appropriate solvent (e.g., chlorobenzene), add a catalytic amount of cobalt(II) acetate.[7]

-

Oxidation: Heat the reaction mixture to 60–120°C and bubble oxygen gas through the solution for 2–8 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture. The crude product, which precipitates, can be collected by filtration.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 6-chloronicotinic acid.

-

Validation: Confirm the structure of the product using ¹H NMR, IR, and MS, and verify its purity by melting point analysis and HPLC.

Step 2: N-Oxidation and Bromination

-

N-Oxidation: Dissolve the 6-chloronicotinic acid from Step 1 in acetic acid. Add hydrogen peroxide and heat the mixture. This converts the pyridine nitrogen to an N-oxide, which is crucial for activating the ring for the subsequent step.

-

Bromination: To the N-oxide solution, add oleum (fuming sulfuric acid) followed by the slow addition of elemental bromine (Br₂). The N-oxide group activates the 6-position (para to the nitrogen), facilitating electrophilic bromination.

-

Workup: Carefully quench the reaction mixture by pouring it onto ice, followed by neutralization to precipitate the crude this compound N-oxide.

-

Purification & Validation: Collect the solid by filtration, wash thoroughly, and dry. Characterize the intermediate to confirm successful bromination without loss of the N-oxide.

Step 3: Deoxygenation to Yield Final Product

-

Reduction: Suspend the N-oxide from Step 2 in a solvent like chloroform or toluene. Add a reducing agent such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) portion-wise at a controlled temperature.

-

Workup: After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Final Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to obtain the final product, this compound.

-

Final Validation: Perform a full suite of characterization (¹H NMR, ¹³C NMR, MS, IR, elemental analysis) to confirm the structure and establish the final purity (>98% for research applications).

Applications in Research and Drug Development

The synthetic utility of this compound stems from the differential reactivity of its three functional groups, making it a powerful scaffold for building molecular diversity.

A Trifunctional Synthetic Hub

-

Carboxylic Acid: Serves as a classic handle for forming amides, esters, and other derivatives, which is fundamental for probing structure-activity relationships (SAR) by modifying interactions with biological targets.

-

2-Chloro Position: This position is activated towards nucleophilic aromatic substitution (SNAr). It can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse substituents.

-

6-Bromo Position: The C-Br bond is an ideal site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the efficient formation of C-C, C-N, and C-O bonds, enabling the connection of complex aryl, heteroaryl, or alkyl groups.

Potential in Medicinal Chemistry and Agrochemicals

Halogenated nicotinic acid derivatives are integral to many active pharmaceutical ingredients (APIs) and agrochemicals.[8][9] Compounds like 2-chloronicotinic acid are used to synthesize drugs with anti-inflammatory and antimicrobial properties, as well as herbicides.[10][11] By extension, this compound is a strategic starting material for:

-

Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase inhibitors.

-

GPCR Ligands: Functionalized pyridines are frequently used to target G-protein coupled receptors.

-

Novel Herbicides and Fungicides: The scaffold can be elaborated to develop new agrochemicals with improved efficacy and safety profiles.[11]

Safety and Handling

Proper handling is essential when working with this chemical.

-

GHS Classification: The compound is classified with the GHS07 pictogram (Warning). Hazard statements include H302 (Harmful if swallowed).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[1][12]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile chemical intermediate for advanced scientific research. Its well-defined structure, characterized by three orthogonally reactive functional groups, provides a robust platform for the synthesis of complex molecules. This guide has provided a detailed overview of its chemical properties, a logical and robust proposed synthetic route, and its potential applications, offering researchers and developers the foundational knowledge required to leverage this powerful building block in their discovery and development programs.

References

- 1. echemi.com [echemi.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | Starshinechemical [starshinechemical.com]

- 5. 1060815-67-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound(1060815-67-9) 1H NMR [m.chemicalbook.com]

- 7. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. chemscene.com [chemscene.com]

The Rising Tide of Halogenation: A Technical Guide to the Biological Potential of Nicotinic Acid Derivatives

Foreword: Beyond Niacin's Shadow

For decades, nicotinic acid, or niacin (Vitamin B3), has been a cornerstone in managing dyslipidemia.[1] However, its therapeutic utility is often hampered by patient compliance issues due to side effects like flushing. This has spurred a quiet revolution in medicinal chemistry: the strategic modification of the nicotinic acid scaffold to enhance its therapeutic index and unlock novel biological activities. Among these modifications, halogenation stands out as a powerful tool to modulate the physicochemical and pharmacological properties of the parent molecule. This guide delves into the burgeoning field of halogenated nicotinic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical overview of their potential biological activities, the rationale behind their design, and the methodologies to evaluate their efficacy.

Chapter 1: The Halogen Effect: More Than Just an Atomic Swap

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) into the nicotinic acid framework is not a trivial substitution. It profoundly alters the molecule's electron distribution, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets. Understanding these fundamental changes is crucial for the rational design of novel therapeutic agents.

Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is increasingly recognized as a key factor in drug-receptor binding.[2] The strength of this interaction generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F.[3] This interaction can significantly enhance the binding affinity and specificity of a ligand for its target protein.

Moreover, the high electronegativity of halogens, particularly fluorine, can alter the pKa of nearby functional groups, influencing the molecule's ionization state at physiological pH and its ability to cross biological membranes. The lipophilicity, a critical determinant of a drug's pharmacokinetic profile, is also significantly impacted by halogenation, generally increasing with the size of the halogen atom.

Chapter 2: Antimicrobial Frontiers: Halogenated Nicotinic Acids as Novel Weapons Against Drug Resistance

The relentless rise of antimicrobial resistance necessitates the exploration of new chemical entities with novel mechanisms of action.[4] Halogenated nicotinic acid derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

Structure-Activity Relationships (SAR): A Tale of Halogens and Heterocycles

Systematic studies on nicotinic acid derivatives have revealed key structural features that govern their antimicrobial potency. The nature and position of the halogen substituent play a pivotal role. For instance, studies on acylhydrazone derivatives of nicotinic acid have shown that iodinated phenyl rings can engage in hydrophobic interactions within the active site of enzymes like tyrosyl-tRNA synthetase, a potential target for antimicrobial action.[5] The antimicrobial activity of these compounds is often more pronounced against Gram-positive bacteria, which may be attributed to differences in cell wall composition compared to Gram-negative bacteria.[6][7]

Furthermore, the heterocyclic moiety attached to the nicotinic acid core is a critical determinant of antimicrobial spectrum and potency. For example, nicotinic acid derivatives incorporating 1,3,4-oxadiazole or thiophene rings have demonstrated significant fungicidal and antibacterial activities.[6]

Experimental Workflow: From Synthesis to Antimicrobial Screening

The journey from a designed molecule to a potential antimicrobial lead involves a well-defined experimental workflow.

References

- 1. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Microbial Screening of Coordination and Organic Compounds :: Special Issue :: Science Publishing Group [sciencepublishinggroup.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 7. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to the Strategic Functionalization of 6-Bromo-2-chloronicotinic Acid

Abstract

6-Bromo-2-chloronicotinic acid has emerged as a pivotal structural motif in contemporary drug discovery and materials science. Its utility stems not from a single reactive point, but from a carefully orchestrated interplay of electronic effects across multiple, distinct functional groups. The pyridine core, rendered electron-deficient by the nitrogen heteroatom and three powerful withdrawing groups (bromo, chloro, and carboxylic acid), presents a unique chemical landscape. This guide provides an in-depth exploration of the molecule's key reactive sites, moving beyond a simple inventory of reactions to explain the underlying principles that govern its reactivity. We will dissect the causality behind site-selectivity in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and carboxylic acid derivatization, offering field-proven insights and detailed experimental frameworks for researchers aiming to leverage this versatile scaffold.

The Electronic Architecture: Understanding the Foundation of Reactivity

The reactivity of this compound is a direct consequence of its electronic structure. The pyridine nitrogen, being more electronegative than carbon, inductively withdraws electron density from the ring. This effect is significantly amplified by the presence of three electron-withdrawing substituents: a carboxylic acid at the C3 position and halogens at the C2 and C6 positions. This cumulative electron withdrawal renders the aromatic ring exceptionally poor in electron density, a state often referred to as "deactivated".

This profound deactivation has two major consequences:

-

Resistance to Electrophilic Aromatic Substitution (EAS): The molecule is highly resistant to classical EAS reactions like nitration or Friedel-Crafts, which require an electron-rich aromatic system to attack an electrophile.[1][2][3][4] Such transformations are generally not synthetically viable for this substrate.

-

Activation for Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen.[5][6][7]

The diagram below illustrates the dominant electronic influences on the pyridine core, highlighting the key sites for nucleophilic attack and cross-coupling.

Caption: Electronic influences governing site-selectivity.

The Hierarchy of Reactivity: A Site-by-Site Analysis

The true synthetic power of this molecule lies in the differential reactivity of its functional groups, which allows for selective and sequential modifications.

Nucleophilic Aromatic Substitution (SNAr) at C2 and C6

The positions ortho (C2, C6) and para to the electron-withdrawing pyridine nitrogen are primed for nucleophilic attack. The presence of good leaving groups (Cl⁻ and Br⁻) at C2 and C6 makes these the primary sites for SNAr.

Causality: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate is the key to the reaction's feasibility. The electronegative nitrogen atom, particularly when located ortho or para to the site of attack, provides powerful resonance stabilization for this negative charge, lowering the activation energy of the reaction.

Site Selectivity (C2 vs. C6): While both sites are active, the C2-Cl bond is generally more susceptible to SNAr than the C6-Br bond. This enhanced reactivity is attributed to the combined electron-withdrawing influence of the adjacent ring nitrogen (N1) and the carboxylic acid group at C3, which provide superior stabilization to the Meisenheimer intermediate formed upon attack at C2.

Typical Reactions:

-

Amination: Displacement of the chloride with primary or secondary amines.

-

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to form ethers.

-

Thiolation: Reaction with thiolates to form thioethers.

Caption: The addition-elimination pathway for SNAr.

Palladium-Catalyzed Cross-Coupling at C6 and C2

The carbon-halogen bonds serve as ideal handles for modern cross-coupling chemistry, enabling the formation of C-C, C-N, and C-O bonds with remarkable precision.

Causality & Site Selectivity: The foundational principle of selectivity in cross-coupling reactions involving different halogens is the difference in bond strength and reactivity in the oxidative addition step with a Palladium(0) catalyst.[8] The C-Br bond is weaker and more reactive than the C-Cl bond. This reactivity differential is the cornerstone of selective functionalization, allowing the C6 position to be modified while leaving the C2 position intact.[9][10]

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the aryl halide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[11][12] It is a robust method for introducing aryl or vinyl substituents selectively at the C6 position.

-

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the aryl halide with an amine.[8][13] It provides a powerful alternative to SNAr for installing amine functionalities, often under milder conditions and with broader substrate scope, again with high selectivity for the C6-Br bond.

| Reaction Type | Primary Reactive Site | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | C6-Br | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C |

| Buchwald-Hartwig | C6-Br | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOᵗBu) | C-N |

Reactions of the Carboxylic Acid Group (C3)

The carboxylic acid at C3 behaves in a classical manner and represents a third, orthogonal site for chemical modification.

-

Amide and Ester Formation: The most common transformations involve converting the carboxylic acid into amides or esters. This typically requires an initial activation step to enhance the electrophilicity of the carbonyl carbon.

-

Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride, which readily reacts with amine or alcohol nucleophiles.[14]

-

Peptide Coupling Reagents: Milder conditions can be achieved using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole). This in-situ activation avoids the isolation of a sensitive acyl chloride.

-

-

Decarboxylation: While synthetically less common for this specific substrate, nicotinic acids can undergo decarboxylation under high heat, often with a metal catalyst like copper chromite, to yield the corresponding pyridine.[15][16][17] This is a forcing transformation and would likely result in a mixture of products given the other sensitive groups.

Reactivity of the Pyridine Nitrogen (N1)

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character, allowing it to react with various electrophiles.[18]

-

Protonation and Salt Formation: As a base, the nitrogen readily reacts with acids to form pyridinium salts. This can influence the solubility and electronic properties of the molecule.

-

N-Oxidation: Reaction with a peroxy acid (e.g., m-CPBA) can oxidize the nitrogen to form a pyridine N-oxide. This transformation significantly alters the electronic landscape of the ring, potentially changing the regioselectivity of subsequent reactions.[18][19]

Strategic Synthesis: A Sequential Functionalization Workflow

The distinct reactivity hierarchy of the functional groups enables a logical and predictable approach to multi-site modification. A common and powerful strategy involves leveraging the C6-Br bond's unique reactivity in cross-coupling first, followed by SNAr at the C2-Cl position, and finally, derivatization of the carboxylic acid.

Caption: A strategic pathway for multi-site modification.

Experimental Protocols

The following protocols are provided as validated starting points for key transformations. Researchers should perform optimization based on their specific substrates and desired outcomes.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6 Position

Objective: To selectively form a C-C bond at the C6 position, leaving the C2-Cl bond intact.

Methodology:

-

Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as sodium carbonate (3.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (e.g., 4:1 v/v).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), under a positive pressure of inert gas.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (Amination) at the C2 Position

Objective: To displace the C2-chloride with an amine nucleophile. This protocol assumes the starting material has already been functionalized at C6.

Methodology:

-

Reaction Setup: In a sealed tube or pressure vessel, combine the C6-substituted-2-chloronicotinic acid (1.0 eq.) and the desired primary or secondary amine (2.0-3.0 eq.).

-

Solvent and Base: Add a polar aprotic solvent such as DMSO or NMP. An additional inorganic base like potassium carbonate (2.0 eq.) may be beneficial.

-

Reaction: Seal the vessel and heat the mixture to 100-150 °C. The reaction time can vary from a few hours to overnight. Monitor progress by LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify with 1M HCl to precipitate the product.

-

Purification: Collect the crude product by filtration. Wash thoroughly with water to remove residual solvent and salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

This compound is far more than a simple halogenated pyridine. It is a sophisticated building block whose reactivity is governed by a clear hierarchy of its functional groups. The C6-bromo position is the primary site for palladium-catalyzed cross-coupling, the C2-chloro position is highly susceptible to nucleophilic aromatic substitution, and the C3-carboxylic acid offers a reliable point for classical derivatization. By understanding the electronic principles that dictate this selectivity, researchers can design logical, efficient, and predictable synthetic routes to complex, high-value molecules for a wide range of applications in medicine and materials science.

References

- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Niacin - Sciencemadness Wiki [sciencemadness.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Pyridine - Wikipedia [en.wikipedia.org]

- 19. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Stability of 6-Bromo-2-chloronicotinic Acid: A Guide for Process and Development Scientists

An In-Depth Technical Guide

Abstract

6-Bromo-2-chloronicotinic acid is a pivotal halogenated pyridine intermediate, widely utilized in the synthesis of high-value compounds in the pharmaceutical and agrochemical sectors. Its molecular architecture, featuring a carboxylic acid and two distinct halogen substituents on an electron-deficient pyridine ring, presents a unique reactivity profile. Understanding the stability of this molecule under the acidic and basic conditions frequently encountered during synthesis, work-up, and formulation is critical for process optimization, impurity control, and ensuring final product quality. This technical guide provides a detailed analysis of the stability of this compound, elucidating the primary degradation pathways under both acidic and basic stress. We offer mechanistic insights, predictive analysis, and robust experimental protocols for assessing stability in a laboratory setting.

Molecular Structure and Inherent Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the pyridine ring, the C2-chloro substituent, and the C6-bromo substituent, all influenced by the C3-carboxylic acid group.

-

Pyridine Nucleus: The nitrogen atom in the pyridine ring is electron-withdrawing, rendering the ring electron-deficient (π-deficient). This inherent property deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[1][2]

-

Halogen Substituents: The chlorine atom at the C2 position and the bromine atom at the C6 position are ortho and para to the ring nitrogen, respectively. These positions are highly activated towards nucleophilic attack because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom.[1][2] Both chlorine and bromine are excellent leaving groups in SNAr reactions.

-

Carboxylic Acid Group: As an electron-withdrawing group, the carboxylic acid further enhances the electrophilicity of the pyridine ring, particularly at the adjacent C2 position. Under basic conditions, it readily deprotonates to form a carboxylate, which can modulate the molecule's solubility and electronic profile.

This combination of features strongly suggests that the primary liability of the molecule will be its susceptibility to nucleophilic displacement of its halogen substituents, a reaction pathway that is highly dependent on pH.

Stability Under Basic Conditions: A High-Risk Scenario

This compound exhibits significant instability under basic conditions. The principal degradation pathway is the hydrolysis of the C2-chloro group via a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanism: Addition-Elimination

In the presence of a base such as sodium hydroxide, the hydroxide ion (OH⁻), a potent nucleophile, attacks the electron-deficient C2 carbon. This position is highly activated by both the ring nitrogen and the adjacent carboxylic acid group. The attack forms a resonance-stabilized negative intermediate, known as a Meisenheimer complex. Aromaticity is subsequently restored by the elimination of the chloride ion, yielding 6-Bromo-2-hydroxynicotinic acid.[3][4][5]

The carboxylic acid group is also deprotonated under these conditions, existing as a carboxylate. This does not constitute degradation but is a concurrent and instantaneous acid-base reaction.

Figure 1. SNAr mechanism for basic hydrolysis.

Regioselectivity: C2 vs. C6 Substitution

While both C2 and C6 positions are activated, hydrolysis is expected to occur preferentially at the C2 position. The combined electron-withdrawing effects of the ring nitrogen (ortho) and the C3-carboxylic acid group make the C2 carbon the most electrophilic site on the ring. The resulting 6-Bromo-2-hydroxynicotinic acid is the anticipated major degradation product.[6]

Stability Under Acidic Conditions: A More Robust Profile

In contrast to its lability in base, this compound is significantly more stable under acidic conditions. Degradation is not typically observed under mild acidic conditions at ambient temperature.

Protonation of the Pyridine Nitrogen

The initial and primary event in an acidic medium is the protonation of the basic pyridine nitrogen atom. This protonation further increases the electron-deficient nature of the ring, which in theory, should make it even more susceptible to nucleophilic attack. However, under typical acidic conditions (e.g., aqueous HCl), the only nucleophile present in abundance is water, which is significantly weaker than the hydroxide ion.

Potential Degradation Pathways (Forced Conditions)

For degradation to occur, more forcing conditions, such as elevated temperatures and high acid concentrations, are generally required.

-

Acid-Catalyzed Hydrolysis: At high temperatures, water can act as a nucleophile to displace the C2-chloro group, analogous to the basic hydrolysis mechanism. This reaction is substantially slower than its base-catalyzed counterpart.

-

Decarboxylation: The removal of a carboxylic acid group from an aromatic ring is a thermally demanding process that typically requires very high temperatures.[7][8] While the electron-withdrawing nature of the ring can facilitate decarboxylation, it is not expected to be a significant degradation pathway under conditions relevant to most pharmaceutical and chemical processes.[7] There is no β-carbonyl group present that would enable facile decarboxylation through a six-membered cyclic transition state.[9]

Figure 2. Logical flow of stability under acidic conditions.

Experimental Protocol: Forced Degradation Study

To empirically validate the predicted stability profile, a forced degradation study is essential. This protocol provides a robust framework for assessing the lability of this compound.

Objective

To identify and quantify the degradation of this compound under acidic, basic, and neutral conditions at an elevated temperature and to identify the primary degradation products.

Methodology

-

Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions:

-

Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl.

-

Basic: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH.

-

Neutral: Mix 1 mL of stock solution with 1 mL of water.

-

-

Incubation: Cap all vials and place them in a controlled temperature bath at 60 °C.

-

Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

-

Sample Quenching:

-

For acidic samples, neutralize with an equivalent volume of 0.2 N NaOH.

-

For basic samples, neutralize with an equivalent volume of 0.2 N HCl.

-

Dilute all quenched samples to a final concentration of ~50 µg/mL with the mobile phase.

-

-

Analytical Method:

-

System: HPLC or UPLC with a PDA/UV detector and ideally coupled to a Mass Spectrometer (LC-MS).

-

Column: C18 reverse-phase, e.g., 100 x 2.1 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to resolve the parent peak from any degradants (e.g., 5% to 95% B over 10 minutes).

-

Detection: UV at 254 nm.

-

Anticipated Results

The following table summarizes the expected outcomes from the forced degradation study, providing a clear benchmark for data interpretation.

| Condition | Time (hours) | Parent Compound (% Remaining) | Major Degradant Observed | Identification Method |

| 0.1 N HCl, 60°C | 24 | > 95% | None significant | HPLC-UV |

| Water, 60°C | 24 | > 98% | None significant | HPLC-UV |

| 0.1 N NaOH, 60°C | 8 | < 10% | 6-Bromo-2-hydroxynicotinic acid | LC-MS (m/z confirmation) |

Summary and Handling Recommendations

This investigation establishes that this compound is a molecule with dichotomous stability dependent on pH.

-

Under Basic Conditions: The compound is highly unstable, readily undergoing hydrolysis at the C2-chloro position to form 6-Bromo-2-hydroxynicotinic acid. Exposure to bases, particularly at elevated temperatures, should be minimized or avoided if the integrity of the C-Cl bond is required for subsequent synthetic steps.

-

Under Acidic Conditions: The compound is comparatively stable. The protonated pyridine ring is resistant to degradation under mild to moderate acidic conditions. Degradation is only anticipated under harsh, high-temperature conditions.

Recommendations for Researchers and Process Chemists:

-

Storage: Store this compound in a cool, dry place under an inert atmosphere to prevent contact with atmospheric moisture.[10] Avoid storage with basic materials.

-

Reaction Planning: When designing synthetic routes, avoid exposing the molecule to basic nucleophiles if the C2-chloro or C6-bromo groups are to be retained or used in later cross-coupling reactions. If a basic step is unavoidable, it should be conducted at low temperatures with careful monitoring.

-

Work-up Procedures: During aqueous work-ups, it is preferable to maintain acidic or neutral pH to prevent inadvertent hydrolysis. If an extraction into a basic aqueous layer is necessary, it should be performed quickly and at a low temperature.

By understanding these stability characteristics, scientists can develop more robust, reliable, and efficient processes, minimizing impurity formation and maximizing yield.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chembk.com [chembk.com]

- 7. Decarboxylation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]

A Guide to Determining the Thermal Stability and Decomposition Profile of 6-Bromo-2-chloronicotinic Acid

Abstract

This technical guide provides a comprehensive framework for characterizing the thermal stability and decomposition pathway of 6-Bromo-2-chloronicotinic acid, a key heterocyclic building block in pharmaceutical synthesis. In the absence of extensive published data for this specific molecule, this document outlines a robust, first-principles approach leveraging simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will delve into the theoretical underpinnings of these techniques, present a detailed, field-proven experimental protocol, and provide expert insights into the interpretation of the resulting data. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of a compound's thermal properties to ensure safety, stability, and quality throughout the development lifecycle.

Introduction: The Criticality of Thermal Stability in Pharmaceutical Development

This compound (C₆H₃BrClNO₂) is a halogenated pyridine derivative whose structural motifs are of significant interest in medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, a comprehensive understanding of its thermal properties is not merely an academic exercise; it is a fundamental pillar of process safety, formulation development, and regulatory compliance. Thermal events, such as decomposition, can lead to loss of potency, the formation of toxic byproducts, and in worst-case scenarios, uncontrolled exothermic reactions.

Therefore, determining the precise decomposition temperature and understanding the energetic profile of this compound is paramount. This guide provides the scientific rationale and a practical, step-by-step methodology for achieving this characterization using simultaneous thermal analysis (STA), which combines TGA and DSC.[1][2][3]

Foundational Principles: TGA and DSC

To design a robust experiment, one must first understand the causality behind the chosen analytical techniques. TGA and DSC offer complementary information, and their simultaneous application provides a powerful, holistic view of a material's behavior as a function of temperature.[1][4]

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[5][6] A TGA curve, a plot of mass versus temperature, provides quantitative information on decomposition events, desolvation, or oxidation.[7][8] The first derivative of this curve (the DTG curve) reveals the rate of mass change, allowing for the precise identification of the temperature at which the maximum rate of decomposition occurs.[5]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to an inert reference as a function of temperature.[9][10] This provides critical information on:

-

Endothermic Events (Heat Absorption): Melting, boiling, sublimation, and some decomposition processes.

-

Exothermic Events (Heat Release): Crystallization, oxidation, and many decomposition processes.

-

By combining these techniques, we can correlate a specific mass loss (from TGA) with a distinct energetic event (from DSC), allowing us to differentiate between, for example, simple evaporation (a mass loss with an endotherm) and a decomposition event (which could be endothermic or exothermic).[2][11]

Experimental Protocol: A Self-Validating Workflow for Thermal Analysis

The following protocol is designed to provide a comprehensive and reliable thermal profile of this compound. The choice of parameters is grounded in best practices for the analysis of crystalline organic compounds.[2][12]

Instrumentation and Consumables

-

Instrument: A simultaneous TGA/DSC analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q600).

-

Crucibles: 70 µL alumina crucibles. Alumina is chosen for its inertness and high-temperature stability. An open crucible is used to allow for the free escape of any evolved gases.

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is critical to prevent oxidative decomposition, ensuring that the observed thermal events are intrinsic to the molecule itself.[13]

-

Sample: this compound, crystalline solid.

Step-by-Step Experimental Procedure

-

Instrument Calibration: Calibrate the instrument for mass using a certified weight and for temperature and heat flow using a certified indium standard. This is a critical step for data trustworthiness.[2]

-

Sample Preparation: Tare an empty alumina crucible on the TGA's microbalance. Carefully place 3-5 mg of the this compound sample into the crucible. A small sample mass minimizes thermal gradients within the sample, leading to better resolution of thermal events.[11]

-

Loading: Place the sample crucible and an empty reference crucible onto the TGA/DSC sensor.

-

Temperature Program:

-

Initial Equilibration: Equilibrate the sample at 30°C for 5 minutes to ensure a stable starting temperature.

-

Heating Ramp: Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min. This heating rate is a standard practice that provides a good balance between resolution and experimental time.[2][6] The upper limit of 600°C is chosen to ensure complete decomposition of the organic molecule is observed.[13]

-

-

Data Acquisition: Record the sample mass, heat flow, and temperature throughout the experiment.

Workflow Visualization

Caption: Experimental workflow for TGA/DSC analysis.

Data Interpretation: Synthesizing a Thermal Profile

The resulting TGA and DSC curves must be analyzed in tandem to build a complete picture of the thermal behavior of this compound.

Quantitative Data Summary

The key quantitative data should be extracted and summarized as follows:

| Parameter | Symbol | Expected Observation | Significance |

| Melting Point (DSC) | T_m | An endothermic peak without mass loss. | Indicates the transition from solid to liquid phase. |

| Onset of Decomposition (TGA) | T_onset | The temperature at which mass loss begins. | Defines the upper limit of thermal stability. |

| Peak Decomposition Temp (DTG) | T_peak | The temperature of the maximum rate of mass loss. | Indicates the point of greatest decomposition activity. |

| Residual Mass (TGA) | % Residue | Mass remaining at the end of the experiment. | Can indicate the formation of a stable char or inorganic residue. |

| Enthalpy of Decomposition (DSC) | ΔH_d | The integrated area of the DSC peak associated with decomposition. | Quantifies the energy released (exothermic) or absorbed (endothermic). |

Hypothetical Decomposition Pathway and Curve Interpretation

Based on the structure of this compound, we can hypothesize a multi-stage decomposition process. The molecule possesses several potential points of cleavage: the carboxylic acid group, and the carbon-halogen bonds.

-

Stage 1: Decarboxylation: The carboxylic acid group is a likely initial point of decomposition. Pyridine-2-carboxylic acids are known to undergo thermal decarboxylation.[14][15] This would manifest as an initial mass loss in the TGA curve corresponding to the loss of CO₂ (44 g/mol ). This step is often endothermic.

-

Stage 2: Dehalogenation and Ring Fragmentation: Following decarboxylation, the resulting 6-bromo-2-chloropyridine would likely decompose at higher temperatures. This would involve the cleavage of the C-Br and C-Cl bonds and the fragmentation of the pyridine ring, leading to a significant mass loss. This stage is often complex and may be associated with a strong exothermic event in the DSC curve.

Caption: A potential two-stage decomposition pathway.

A researcher analyzing the data would look for a DSC curve showing a sharp endotherm (melting) with no corresponding mass loss in the TGA. This would be followed by one or more distinct mass loss steps in the TGA curve. Each of these steps would be correlated with an endothermic or exothermic peak in the DSC trace, allowing for the characterization of the energy and temperature of each decomposition stage.

Conclusion

References

- 1. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 2. azom.com [azom.com]

- 3. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 4. mt.com [mt.com]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. An overview of Thermogravimetric Analysis - SETARAM [setaramsolutions.cn]

- 7. aurigaresearch.com [aurigaresearch.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. iitk.ac.in [iitk.ac.in]

- 12. mse.ucr.edu [mse.ucr.edu]

- 13. researchgate.net [researchgate.net]

- 14. Hammick reaction - Wikipedia [en.wikipedia.org]

- 15. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Safe Handling of 6-Bromo-2-chloronicotinic Acid

Introduction: 6-Bromo-2-chloronicotinic acid (CAS No: 1060815-67-9) is a halogenated pyridine derivative that serves as a critical building block in medicinal chemistry and the synthesis of novel pharmaceutical compounds.[1] Its bifunctional nature, featuring both bromo and chloro substituents, makes it a versatile reagent for cross-coupling reactions and further molecular elaboration. However, as with many halogenated heterocyclic compounds, its reactivity and chemical structure necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth framework for researchers, chemists, and drug development professionals to handle this compound safely, ensuring both personal safety and the integrity of experimental outcomes.

Section 1: Physicochemical Properties and Identification

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and inform handling, storage, and emergency response procedures.

| Property | Value | Source |

| Chemical Name | This compound | [2][3] |

| CAS Number | 1060815-67-9 | [2][3][4] |

| Molecular Formula | C₆H₃BrClNO₂ | [3][5] |

| Molecular Weight | 236.45 g/mol | [3][5] |

| Appearance | Solid, white to light yellow crystalline powder | [3][6] |

| Melting Point | 176 - 178 °C (with decomposition) | |

| InChI Key | CSHIGVLXOXJJMY-UHFFFAOYSA-N | [3] |

Section 2: Hazard Identification and Risk Assessment

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with direct contact and inhalation of its dust. A systematic risk assessment is crucial before any handling activities commence.

GHS Hazard Classifications

The compound presents multiple health hazards that necessitate careful handling.[5][7]

| Hazard Code | Hazard Statement | Rationale and Implication |

| H302 | Harmful if swallowed | Ingestion can lead to acute toxicity. This route of exposure must be prevented by prohibiting eating, drinking, and smoking in the laboratory.[3][8][9] |

| H315 | Causes skin irritation | Direct contact with the skin can cause localized redness, inflammation, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and protective clothing.[5][6][7][10][11][12] |

| H319 | Causes serious eye irritation | The compound can cause significant irritation, pain, and potential damage if it comes into contact with the eyes. Splash-proof goggles are mandatory.[5][6][7][9][10][11][12] |

| H335 | May cause respiratory irritation | Inhalation of the dust can irritate the mucous membranes and the upper respiratory tract, leading to coughing and discomfort. All handling of the solid should be performed in a well-ventilated area, preferably a chemical fume hood.[5][6][7][9][10][11][12] |

Primary Routes of Exposure

The most likely routes of occupational exposure are:

-

Inhalation: Breathing in dust generated during weighing or transfer.

-

Skin Contact: Direct handling of the solid without adequate gloves.

-

Eye Contact: Splashing of the solid or solutions containing the compound into the eyes.

-

Ingestion: Accidental transfer from contaminated hands to the mouth.

Risk Assessment Workflow

A dynamic risk assessment should precede any experimental work. This involves a continuous cycle of evaluation and control implementation to mitigate identified hazards.

References

- 1. 1060815-67-9|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. This compound AldrichCPR 1060815-67-9 [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]